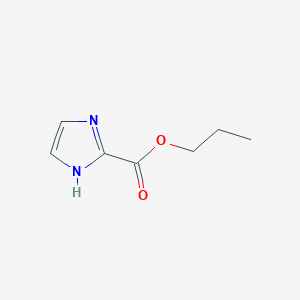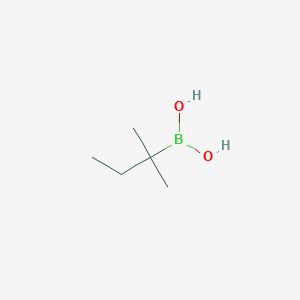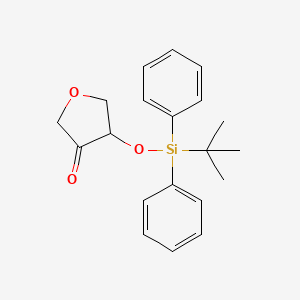![molecular formula C15H12N2O2 B12824490 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12824490.png)
3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with methoxy-substituted reagents. One common method involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out in an ice bath to maintain low temperatures, ensuring the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reagents are mixed in large reactors under controlled temperatures and pressures. The use of catalysts and solvents like DMF can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts such as palladium.
Major Products Formed
Oxidation: 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid.
Reduction: 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes and receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid
- 2-Phenylimidazo[1,2-a]pyridine-5-carbaldehyde
Uniqueness
3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-14(11-6-3-2-4-7-11)16-13-9-5-8-12(10-18)17(13)15/h2-10H,1H3 |
InChI Key |
QCHLAJAPPPCNCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2N1C(=CC=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


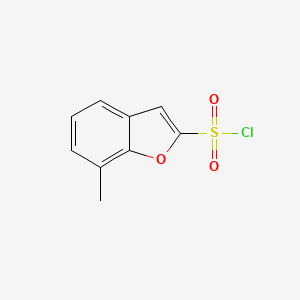
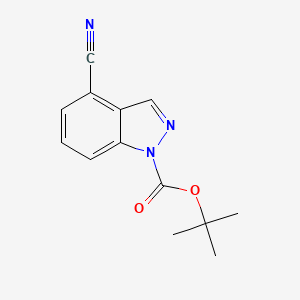
![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12824431.png)
![2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12824438.png)
![1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;hydrochloride](/img/structure/B12824441.png)

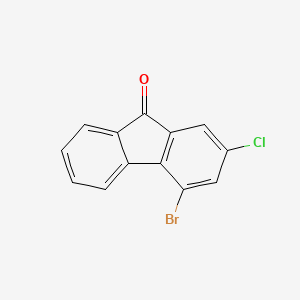

![2-Allyl-1H-benzo[d]imidazole](/img/structure/B12824458.png)
![5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12824459.png)
